5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 886914-51-8
Cat. No.: VC7642847
Molecular Formula: C21H22ClN5O2S
Molecular Weight: 443.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886914-51-8 |
|---|---|
| Molecular Formula | C21H22ClN5O2S |
| Molecular Weight | 443.95 |
| IUPAC Name | 5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C21H22ClN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3 |
| Standard InChI Key | SGOUNLAGJIBHBQ-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-ethyl- thiazolo[3,2-b][1,2,] triazol-6-ol, reflects its intricate architecture. Its molecular formula, C₂₁H₂₂ClN₅O₂S, corresponds to a molecular weight of 443.95 g/mol and a CAS registry number of 886914-51-8. The structure integrates a thiazolo[3,2-b][1, triazol-6-ol core, a 2-ethyl substituent, and a hybrid side chain combining furan-2-ylmethyl and 4-(3-chlorophenyl)piperazine groups.
Table 1: Key Chemical Identifiers
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remain unpublished, analogous thiazolo-triazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters spanning a = 7.2–7.3 Å, b = 12.2–12.3 Å, and c = 18.1–18.2 Å . Spectroscopic characterization typically involves ¹H-NMR (nuclear magnetic resonance) for confirming proton environments, IR (infrared spectroscopy) for functional group analysis, and MS (mass spectrometry) for molecular ion validation .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
Synthesis begins with 4-(3-chlorophenyl)piperazine and 5-(furan-2-ylmethyl)-2-ethylthiazolo[3,2-b] triazol-6-ol precursors. Key steps include:
-
S-Alkylation: Reaction of triazole-thiol intermediates with halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) to form S-alkylated intermediates .
-
Cyclization: Acid-mediated cyclization (e.g., sulfuric acid at 0°C) to construct the thiazolo-triazole core .
-
Mannich-Type Condensation: Introduction of the 3-chlorophenylpiperazine moiety via nucleophilic substitution.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| S-Alkylation | 2-Bromo-4′-fluoroacetophenone, K₂CO₃, DMF, 60°C | Solvent polarity, base strength |
| Cyclization | H₂SO₄, 0°C, 4 h | Temperature control, acid concentration |
| Condensation | 4-(3-Chlorophenyl)piperazine, EtOH, reflux | Stoichiometry, reaction duration |
Challenges in Purification and Yield
The compound’s polarity and propensity for byproduct formation necessitate chromatographic purification (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1). Reported yields for analogous syntheses range from 45–60%, influenced by solvent choice and intermediate stability .
| Target | Assay System | Potential Effect |
|---|---|---|
| 5-HT₁A Receptor | In vitro binding | Anxiolytic, antidepressant |
| COX-2 | Enzyme inhibition | Anti-inflammatory |
| Bacterial topoisomerase IV | MIC assay | Antibacterial |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Replacing the 3-chlorophenyl group with 4-fluorophenyl (as in related compounds) enhances antibacterial potency but reduces CNS penetration due to increased hydrophilicity . The furan-2-ylmethyl group contributes to π-π stacking interactions with microbial enzymes, a feature critical for target binding .
Solubility and Bioavailability Considerations
Despite its logP value of ~3.2 (predicted), aqueous solubility remains uncharacterized. Structural modifications, such as prodrug formulation (e.g., phosphate esters), could improve pharmacokinetics.
Future Research Directions
Mechanistic Studies
In vitro assays to elucidate interactions with 5-HT receptors and antimicrobial targets are imperative. Molecular docking studies using PDB ID 1A25 (COX-2) and 4U0Q (bacterial topoisomerase IV) could validate hypothetical binding modes .
In Vivo Efficacy and Toxicity Profiling
Rodent models of inflammation and infection should assess dose-dependent responses. Acute toxicity studies (LD₅₀ determination) and hepatorenal safety evaluations are prerequisites for preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume